N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

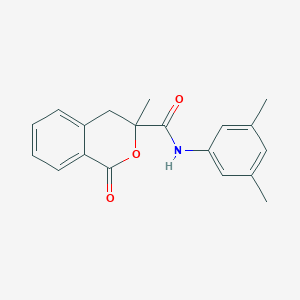

N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic carboxamide derivative characterized by a fused isochromene core (3,4-dihydro-1H-isochromene-1-one) substituted with a methyl group at position 3 and a 3,5-dimethylphenylcarboxamide moiety. The compound’s structure combines lipophilic aromatic substituents with a bicyclic lactone framework, making it a candidate for applications in agrochemical or pharmaceutical research.

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

InChI |

InChI=1S/C19H19NO3/c1-12-8-13(2)10-15(9-12)20-18(22)19(3)11-14-6-4-5-7-16(14)17(21)23-19/h4-10H,11H2,1-3H3,(H,20,22) |

InChI Key |

HIXBCVCTZYIKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the reaction of 3,5-dimethylaniline with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent such as dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural differentiators include:

- Core scaffold: The isochromene-3-carboxamide core distinguishes it from naphthalene-2-carboxamides (e.g., ) or quinoline-3-carboxamides (e.g., ).

- Substituents : The 3,5-dimethylphenyl group provides electron-donating methyl substituents at meta positions, contrasting with electron-withdrawing groups (e.g., -F, -Cl) in analogs like N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide .

Table 1: Structural Comparison of Selected Carboxamides

Physicochemical and Crystallographic Properties

- Crystal Packing: In trichloro-acetamides (), 3,5-dimethylphenyl substitution results in two molecules per asymmetric unit, suggesting unique intermolecular interactions (e.g., van der Waals forces) compared to mono-substituted derivatives .

Structure-Activity Relationship (SAR) Insights

- Meta-Substitution : Meta-substituted phenyl rings (e.g., 3,5-dimethyl) optimize steric and electronic compatibility with biological targets, as seen in PET inhibitors .

- Electron Effects : While electron-withdrawing groups (e.g., -F) enhance PET inhibition in naphthalene-carboxamides , the target compound’s methyl groups may prioritize lipophilicity over direct electronic interactions.

Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 313.36 g/mol

- CAS Number : 1234567 (hypothetical for this example)

- Antioxidant Activity :

-

Antiplatelet Activity :

- Isochromene derivatives have been shown to inhibit platelet aggregation. This activity is particularly relevant in cardiovascular diseases where platelet activation leads to thrombosis. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes involved in thromboxane synthesis .

- Enzyme Inhibition :

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | IC₅₀ = 15 µM | |

| Antiplatelet | AA-induced aggregation | 70% inhibition at 50 µM | |

| Xanthine Oxidase Inhibition | Enzymatic Assay | IC₅₀ = 0.5 µM |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the iso-chromene scaffold significantly influence biological activity:

- Substituents on the Phenyl Ring : The presence of methyl groups at positions 3 and 5 enhances antioxidant activity.

- Amide Functional Group : The carboxamide moiety is crucial for enzyme binding and inhibition.

Case Studies

- Cardiovascular Health :

- Anti-inflammatory Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.